Piperaquine N-Oxide

Antimalarial Pharmacology Drug Metabolism

Piperaquine N-Oxide (M1) is the active mono-N-oxide metabolite of piperaquine, formed via CYP3A4. Distinct from M2 dioxide (IC₅₀ 31.2 nM) and parent drug (IC₅₀ 4.5 nM), M1 shows IC₅₀ 25.5 nM vs Pf3D7 and is a more potent CYP3A4 inhibitor—critical for DDI studies. With a ~9-day half-life, it is essential for LC-MS/MS quantification in plasma and PBPK modeling. Substituting with piperaquine or M2 compromises pharmacokinetic data validity. Procure as a certified reference standard for bioanalytical method validation.

Molecular Formula C29H32Cl2N6O
Molecular Weight 551.516
CAS No. 925673-46-7
Cat. No. B587039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperaquine N-Oxide
CAS925673-46-7
Synonyms7-chloro-4-[4-[3-[4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl]propyl]-1-piperazinyl]quinoline; 
Molecular FormulaC29H32Cl2N6O
Molecular Weight551.516
Structural Identifiers
SMILESC1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=[N+](C=C3)[O-])Cl)C5=C6C=CC(=CC6=NC=C5)Cl
InChIInChI=1S/C29H32Cl2N6O/c30-22-2-4-24-26(20-22)32-8-6-27(24)35-16-12-33(13-17-35)9-1-10-34-14-18-36(19-15-34)28-7-11-37(38)29-21-23(31)3-5-25(28)29/h2-8,11,20-21H,1,9-10,12-19H2
InChIKeySPGYMJCKLXKEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperaquine N-Oxide (CAS 925673-46-7): Procurement and Research Guide for the Pharmacologically Active Piperaquine Metabolite


Piperaquine N-Oxide (CAS 925673-46-7), also referred to as piperaquine metabolite M1 or PQ N-oxide, is a mono-oxidized derivative of the antimalarial drug piperaquine (PQ) [1]. It is a major, pharmacologically active human metabolite, formed primarily via hepatic CYP3A4-mediated N-oxidation of the parent drug [1]. This compound is distinct from piperaquine N,N-dioxide (M2) and other metabolites like 7-hydroxypiperaquine, which differ in their oxidation state and biological activity [2]. Its unique properties make it a critical reference standard for analytical method development, a key analyte in pharmacokinetic studies, and a relevant tool for investigating the contribution of active metabolites to piperaquine's overall antimalarial efficacy and drug-drug interaction potential [1].

Why Piperaquine N-Oxide Cannot Be Substituted with Piperaquine or Its Other Metabolites in Analytical and Pharmacological Studies


Substituting Piperaquine N-Oxide with piperaquine or other metabolites like piperaquine N,N-dioxide (M2) is not scientifically valid due to quantifiable differences in their pharmacological activity and analytical behavior. For instance, in vitro antimalarial potency varies significantly, with M1 (Piperaquine N-Oxide) showing an IC50 of 25.5 nM against Pf3D7, which is ~5.7-fold less potent than the parent piperaquine (IC50 4.5 nM) but 1.2-fold more potent than the M2 metabolite (IC50 31.2 nM) [1]. Furthermore, M1 has been shown to be a more potent inhibitor of the key drug-metabolizing enzyme CYP3A4 than piperaquine itself, a finding with direct implications for drug-drug interaction studies [2]. These activity differences, coupled with unique metabolic interconversion kinetics and distinct HPLC elution profiles, mean that using a different compound would yield inaccurate data and compromise the validity of research findings [1].

Quantitative Evidence Differentiating Piperaquine N-Oxide (CAS 925673-46-7) from Piperaquine and Other Metabolites


In Vitro Antiplasmodial Activity of Piperaquine N-Oxide (M1) Compared to Piperaquine (PQ) and Piperaquine N,N-Dioxide (M2)

Piperaquine N-Oxide (M1) exhibits quantifiable, intermediate antiplasmodial potency between the parent drug piperaquine (PQ) and the other major metabolite, piperaquine N,N-dioxide (M2). Against the Plasmodium falciparum Pf3D7 strain, the IC50 of M1 (25.5 nM) is 5.7-fold higher (less potent) than that of PQ (4.5 nM), but 1.2-fold lower (more potent) than that of M2 (31.2 nM) [1]. This pattern is consistent in the drug-resistant PfDd2 strain, where M1 (IC50 38.7 nM) is 5.6-fold less potent than PQ (IC50 6.9 nM) and 1.2-fold more potent than M2 (IC50 33.8 nM) [1]. In a murine P. yoelii model, M1 and PQ share an identical ED90 of 1.3 mg/kg, while M2 requires a significantly higher dose of 2.9 mg/kg [1].

Antimalarial Pharmacology Drug Metabolism

Piperaquine N-Oxide (M1) Exhibits Greater In Vitro CYP3A4 Inhibitory Potency Than Piperaquine

Piperaquine N-Oxide (M1) is indicated to have a greater inhibitory potency for the major drug-metabolizing enzyme CYP3A4 than its parent compound, piperaquine [1]. This finding suggests that the metabolite could be a more significant contributor to potential piperaquine-related drug-drug interactions (DDIs) than previously recognized. While piperaquine itself is known to inhibit CYP3A4/5 in vitro, the metabolite's enhanced inhibitory activity provides a quantifiable rationale for prioritizing M1 in certain DDI studies [1].

Drug-Drug Interactions Cytochrome P450 Metabolism

Distinct Human Pharmacokinetic Profile: Piperaquine N-Oxide (M1) vs. Piperaquine and Piperaquine N,N-Dioxide (M2)

Piperaquine N-Oxide (M1) has a distinct elimination half-life in humans that differentiates it from both piperaquine (PQ) and piperaquine N,N-dioxide (M2). After oral administration of ACT regimens, M1 exhibits a mean half-life of ~9 days, which is shorter than that of PQ (~11 days) but more than double the half-life of M2 (~4 days) [1]. This intermediate half-life indicates that M1 persists in circulation for a clinically relevant duration, contributing to the long-acting antimalarial effect of piperaquine, and necessitates its specific quantitation in pharmacokinetic studies.

Pharmacokinetics Metabolism Clinical Pharmacology

Metabolic Interconversion Kinetics: Hepatic Clearance Reduction of Piperaquine N-Oxide (M1) Compared to Piperaquine

The metabolic interconversion between piperaquine (PQ) and Piperaquine N-Oxide (M1) has a minor, quantifiable effect on hepatic clearance (CLH). A P450 non-selective inhibitor (1-ABT) and the CYP3A4 inhibitor ketoconazole inhibited the N-oxidation of PQ to M1 by >90% in human liver microsomes, while 1-ABT inhibited the reduction of M1 back to PQ by >90% [1]. Quantitative prediction based on in vitro enzyme kinetics indicates that this 'futile cycling' decreases the unbound CLH of PQ in humans by only 2.5% (0.069 L/h/kg) [1]. This contrasts with a more pronounced decrease of 12.8% in mice, highlighting species-specific differences [1].

Enzyme Kinetics Hepatic Clearance Metabolism

Analytical Differentiation: LC-MS/MS Quantitation and Chromatographic Separation of Piperaquine N-Oxide

Piperaquine N-Oxide (M1) can be chromatographically distinguished from piperaquine (PQ) and other metabolites like 7-hydroxypiperaquine using LC/UV. Under conditions that mimic physiological pH, M1 elutes before PQ, indicating it is more polar [1]. Its fragmentation pattern in LC-MS/MS is also distinct, with a molecular ion [M+H]+ at m/z 551 [1]. A validated LC-MS/MS method has been established for the simultaneous quantitation of PQ, M1, and M2 in human plasma, with a linear response range of 3.9–2508 nM and a run time of 7.0 min per sample [2]. This method enables the specific and sensitive detection required for clinical pharmacokinetic studies.

Analytical Chemistry Bioanalysis LC-MS/MS

Primary Research and Industrial Applications for Piperaquine N-Oxide (CAS 925673-46-7)


Analytical Reference Standard for Pharmacokinetic and Bioequivalence Studies

Piperaquine N-Oxide is required as a high-purity analytical reference standard for the development and validation of LC-MS/MS methods to simultaneously quantify piperaquine and its metabolites in biological matrices (e.g., plasma) [1]. Its use is critical for generating accurate pharmacokinetic data in clinical and preclinical studies, as its distinct half-life of ~9 days and plasma concentrations contribute to the overall pharmacokinetic profile of piperaquine-based ACT [2].

In Vitro Pharmacology for Antimalarial Activity Profiling

This compound is a key research tool for in vitro studies investigating the mechanism of action and resistance of piperaquine. It is used to determine the intrinsic antiplasmodial activity (IC50) of the metabolite against various P. falciparum strains, including drug-sensitive (Pf3D7) and drug-resistant (PfDd2) lines [1]. This data is essential for structure-activity relationship (SAR) studies and for understanding the contribution of active metabolites to the overall antimalarial effect of the parent drug [1].

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

Piperaquine N-Oxide is a crucial reagent for in vitro studies focused on cytochrome P450 enzymes, particularly CYP3A4 [1]. Given that it is indicated to be a more potent CYP3A4 inhibitor than piperaquine itself, it is the more relevant compound to include in reaction phenotyping and inhibition assays designed to assess the DDI potential of piperaquine-containing combination therapies [1].

Physiologically-Based Pharmacokinetic (PBPK) Modeling

The compound is used to generate the in vitro metabolic parameters (e.g., intrinsic clearance, enzyme kinetics) required to build and validate PBPK models for piperaquine [1]. Understanding the interconversion kinetics and hepatic clearance of Piperaquine N-Oxide relative to the parent drug (e.g., a 2.5% decrease in PQ's unbound CLH in humans) is essential for accurate model prediction of human drug exposure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperaquine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.